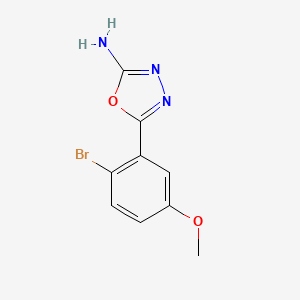

5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O2/c1-14-5-2-3-7(10)6(4-5)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDKBAAUCAFYKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C2=NN=C(O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-bromo-5-methoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesisers could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can target the oxadiazole ring or the bromo group, potentially leading to the formation of amines or dehalogenated products.

Substitution: The bromo group on the phenyl ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and dehalogenated compounds.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Research has shown that derivatives of 1,3,4-oxadiazoles exhibit a wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties. The specific applications of 5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine include:

- Antimicrobial Activity: Studies indicate that this compound demonstrates significant antibacterial and antifungal effects. For instance, it has been tested against various strains of bacteria and fungi, showing promising results in inhibiting their growth .

- Anticancer Potential: Preliminary investigations suggest that oxadiazole derivatives can induce apoptosis in cancer cells. The compound's ability to disrupt cellular processes may make it a candidate for further development as an anticancer agent .

Material Science Applications

In addition to its biological significance, this compound has potential applications in materials science:

- Organic Electronics: The compound's electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films is crucial for these applications .

Case Study 1: Antibacterial Properties

A study published in a peer-reviewed journal evaluated the antibacterial activity of several oxadiazole derivatives, including this compound. The results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. This suggests its potential as a lead compound in the development of new antibacterial agents .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that the compound induced cell cycle arrest and apoptosis in human cancer cell lines. The mechanism was attributed to the activation of caspase pathways, highlighting its potential as an anticancer therapeutic agent .

Mechanism of Action

The mechanism of action of 5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The presence of the bromo and methoxy groups can influence its binding affinity and selectivity towards these targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound can be compared to other 5-aryl-1,3,4-oxadiazol-2-amine derivatives (Table 1):

Table 1: Comparison of Key Structural Analogs

- Substituent Effects: Electron-Withdrawing Groups (EWGs): Bromo and nitro groups (e.g., 3i, 3e) increase molecular polarity and may enhance binding to hydrophobic enzyme pockets . Positional Isomerism: The target compound’s 2-bromo-5-methoxy substitution differs from common para-substituted analogs (e.g., 3i, 3h), which may alter steric and electronic interactions in biological systems.

Analytical Characterization

- RP-HPLC : validates a method for a bromophenyl analog (RT = 3.35 min), applicable to the target compound for purity assessment .

- Spectroscopy : IR and NMR data from and confirm the oxadiazole core and substituent-specific signals (e.g., C–Br at ~500 cm⁻¹ in IR; methoxy protons at δ 3.8–4.0 ppm in ¹H NMR) .

Biological Activity

5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound belonging to the oxadiazole class, characterized by its unique structural features that include a bromo and methoxy group on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antioxidant, anticancer, and enzyme inhibitory properties.

The molecular formula of this compound is , with a molecular weight of approximately 270.08 g/mol. The presence of the oxadiazole ring contributes to its reactivity and stability, making it a valuable intermediate in synthetic chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrN₃O₂ |

| Molecular Weight | 270.08 g/mol |

| CAS Number | 939962-84-2 |

| SMILES | COC1=CC(=C(C=C1)Br)C2=NN=C(O2)N |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The oxadiazole moiety can participate in hydrogen bonding and π-π stacking interactions, enhancing its binding affinity to biological targets. The bromo and methoxy substituents may modulate these interactions, influencing the compound's selectivity and efficacy.

Antioxidant Activity

Research indicates that oxadiazole derivatives exhibit significant antioxidant properties. For instance, studies have shown that compounds similar to this compound demonstrate high antioxidant activities through various assays such as the CUPRAC (cupric acid-reducing antioxidant capacity) assay. These properties are crucial for mitigating oxidative stress in biological systems .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory effects against several targets:

- Cholinesterases : Inhibition of cholinesterases can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease.

- Tyrosinase : Inhibiting tyrosinase can be beneficial in treating hyperpigmentation disorders.

- Amylase and Glucosidase : Inhibition of these enzymes is relevant for managing diabetes by reducing carbohydrate absorption .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer effects. It has been tested against pancreatic cancer cell lines (PANC-1), showing apoptotic signaling pathways activation. This suggests potential as a therapeutic agent in cancer treatment .

Case Studies

- Antioxidant Efficacy : A study assessed the antioxidant capabilities of oxadiazole derivatives similar to this compound using various assays. Results indicated strong radical scavenging abilities and effective reduction of oxidative stress markers .

- Anticancer Potential : Another investigation focused on the anticancer properties of this compound against multiple cancer cell lines. The findings revealed significant cytotoxicity and induction of apoptosis in treated cells compared to controls .

Q & A

Q. What are the common synthetic routes for 5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine?

The synthesis typically involves cyclization of a hydrazide intermediate using phosphoryl chloride (POCl₃) under reflux conditions. For instance, substituted benzoic acid hydrazides undergo cyclization to form the oxadiazole ring. Bromination or substitution reactions introduce the bromo-methoxyphenyl group, with careful control of reaction temperature (e.g., 120°C) and reagent stoichiometry to optimize yield .

Q. How is the structural characterization of this compound performed?

Structural elucidation employs X-ray crystallography to confirm ring conformation and substituent positioning. Complementary techniques include ¹H/¹³C NMR for functional group analysis, IR spectroscopy to identify amine (-NH₂) and oxadiazole ring vibrations, and mass spectrometry to verify molecular weight and fragmentation patterns .

Q. What storage conditions are recommended to maintain its stability?

Stability studies recommend storage under inert atmospheres (argon/nitrogen) at -20°C, protected from light and moisture. Degradation is minimized using desiccants and amber glassware, with periodic purity checks via HPLC or TLC .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of the bromine substituent?

The bromine atom acts as an electrophilic site for nucleophilic aromatic substitution (SNAr) . Experimental designs should test nucleophiles (e.g., amines, thiols) under varied pH and temperature. Reaction progress is monitored via LC-MS or ¹H NMR , while DFT calculations predict regioselectivity and transition states .

Q. What methodologies resolve contradictions in reported reactivity data for oxadiazole derivatives?

Discrepancies often arise from solvent effects or catalytic impurities. Systematic replication under standardized conditions (anhydrous solvents, purified reagents) is critical. Comparative kinetic studies and computational modeling (e.g., molecular docking) isolate variables to reconcile conflicting results .

Q. How is the biological activity of this compound evaluated in medicinal chemistry?

In vitro assays assess cytotoxicity (MTT assay), enzyme inhibition (IC₅₀ determination), and receptor binding affinity (surface plasmon resonance or radioligand assays). Structure-activity relationship (SAR) studies modify substituents (e.g., bromine, methoxy) to correlate chemical features with bioactivity .

Methodological Considerations

- Synthetic Optimization : Adjust reaction time and temperature to mitigate side reactions during cyclization .

- Structural Analysis : Combine crystallographic data with spectroscopic results to resolve ambiguities in tautomeric forms .

- Reactivity Studies : Use kinetic isotope effects or isotopic labeling to probe reaction mechanisms involving the bromine substituent .

- Data Validation : Cross-validate biological activity data using orthogonal assays (e.g., fluorescence-based and colorimetric methods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.